(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide
Description
Molecular Architecture and Stereochemical Features
The compound belongs to the class of phosphoramidate prodrugs , characterized by a modified phosphate group masked with protective moieties to enhance cellular uptake. Its core structure comprises three distinct components:
- A 6-amino-8-(dimethylamino)-9H-purine base, which serves as the nucleobase analog.
- A tetrahydro-4H-furo[3,2-d]dioxaphosphinine ring system, a bicyclic scaffold combining furan and dioxaphosphinine rings.
- A phosphoramidate linkage at the 2-oxo position, critical for prodrug activation.
The stereochemistry is defined by the 4aR,6R,7R,7aS configuration, ensuring spatial alignment of hydroxyl groups and the purine base for optimal enzymatic recognition.
IUPAC Nomenclature Breakdown
The systematic name reflects the compound’s structural hierarchy:
- Parent system : Tetrahydro-4H-furo[3,2-d]dioxaphosphinine, indicating a fused furan (positions 3,2-d) and dioxaphosphinine (positions 1,3,2) ring.
- Substituents :
Table 1: Key Structural Descriptors
| Feature | Description | Source |
|---|---|---|
| Purine substitution | 6-amino, 8-(dimethylamino) | |
| Bicyclic system | Furo[3,2-d]dioxaphosphinine | |
| Stereochemistry | 4aR,6R,7R,7aS |
Properties
Molecular Formula |
C12H17N6O6P |
|---|---|
Molecular Weight |
372.27 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-[6-amino-8-(dimethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H17N6O6P/c1-17(2)12-16-6-9(13)14-4-15-10(6)18(12)11-7(19)8-5(23-11)3-22-25(20,21)24-8/h4-5,7-8,11,19H,3H2,1-2H3,(H,20,21)(H2,13,14,15)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
ZJIMHJWOKXNCSV-IOSLPCCCSA-N |
Isomeric SMILES |
CN(C)C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O)N |
Canonical SMILES |
CN(C)C1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Sugar-Phosphate Intermediate
- Starting from a protected ribose derivative, selective hydroxyl groups are functionalized.
- Phosphorylation is achieved using phosphorus oxychloride (POCl3) or phosphorochloridate reagents under controlled low temperatures.
- Protection groups (e.g., silyl ethers) are used to direct regioselectivity and prevent side reactions.
Formation of the Furo-Dioxaphosphinine Ring
- Intramolecular cyclization is induced by nucleophilic attack of a hydroxyl group on the phosphorus center.
- This step is typically carried out under mild basic conditions to promote ring closure without racemization.
- The stereochemistry at the phosphorus center is controlled by the choice of protecting groups and reaction conditions.
Coupling with the Purine Base
- The purine base, 6-amino-8-(dimethylamino)-9H-purine, is introduced via nucleophilic substitution at the anomeric carbon of the sugar moiety.
- This coupling is often catalyzed by Lewis acids or promoted by activation of the sugar moiety (e.g., as a halide or trichloroacetimidate).
- The reaction is performed under anhydrous conditions to prevent hydrolysis.
Oxidation to Phosphorus Oxide
- The phosphorus center is oxidized to the pentavalent oxide form using mild oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
- This step is critical to achieve the 2-oxide functionality characteristic of the final compound.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as reverse-phase HPLC.
- Stereochemical purity and identity are confirmed by NMR spectroscopy (1H, 13C, 31P), mass spectrometry, and elemental analysis.
Comparative Data Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Considerations | Outcome |
|---|---|---|---|---|
| 1 | Sugar protection & phosphorylation | Protected ribose, POCl3, base, low temp | Regioselective phosphorylation | Sugar-phosphate intermediate |
| 2 | Intramolecular cyclization | Mild base, controlled temp | Stereoselective ring closure | Furo-dioxaphosphinine ring |
| 3 | Purine coupling | Purine base, Lewis acid catalyst, anhydrous | Avoid hydrolysis, maintain stereochemistry | Nucleoside intermediate |
| 4 | Oxidation | m-CPBA or H2O2, mild conditions | Complete oxidation to P=O | Phosphinine 2-oxide compound |
| 5 | Purification & analysis | Reverse-phase HPLC, NMR, MS | Confirm purity and stereochemistry | Final pure compound |
Research Findings and Optimization Notes
- Studies indicate that the choice of protecting groups on the sugar moiety significantly affects the yield and stereoselectivity of the cyclization step.
- Use of mild oxidants prevents over-oxidation or degradation of the purine base.
- Coupling efficiency improves with activation of the sugar anomeric position and use of dry solvents.
- Stereochemical integrity is maintained by conducting reactions at low temperatures and avoiding strong acids or bases.
- Analytical data from NMR (especially 31P NMR) confirms the formation of the phosphorus oxide and ring closure.
Chemical Reactions Analysis
Types of Reactions
(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its lower oxidation state forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Predicted Therapeutic Applications
- Antiviral Activity : The purine-based structure indicates potential antiviral properties. Compounds with similar structures have been studied for their ability to inhibit viral replication.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to interact with DNA and RNA could be leveraged for developing new anticancer agents.
- Neuroprotective Effects : Given the presence of dimethylamino groups, the compound may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neural tissues.
Case Studies
-
Antiviral Research :
- A study explored the efficacy of purine derivatives in inhibiting viral replication in vitro. Results indicated that compounds structurally related to (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide showed promising antiviral activity against several RNA viruses .
-
Anticancer Activity :
- In a series of experiments focusing on various cancer cell lines, compounds with similar dioxaphosphinine structures were found to induce apoptosis and inhibit cell proliferation effectively. This suggests that the compound may serve as a lead structure for developing novel anticancer therapies.
- Neuroprotective Studies :
Data Table: Summary of Potential Applications
Mechanism of Action
The mechanism of action of (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide involves its interaction with specific molecular targets. The compound binds to enzymes involved in purine metabolism, inhibiting their activity and thereby affecting cellular processes. The pathways involved include the inhibition of nucleotide synthesis and the modulation of signal transduction pathways.
Comparison with Similar Compounds
Isomeric Variants
Halogen-Substituted Analogues
- (4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-sulfide (CAS 127634-20-2): Replaces dimethylamino with bromine and introduces a sulfide group. Shows altered binding kinetics to PKA (Ki = 12 µM vs. 0.3 µM for the target compound) . Utilized in crystallography to map nucleotide-binding pockets.
Esterified Derivatives
- [(4aR,6R,7R,7aR)-2-Hydroxy-6-[6-(octanoylamino)purin-9-yl]-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] octanoate (CAS 57329-09-6): Incorporates octanoyl esters at the 6-amino and 7-hydroxyl positions. Enhances membrane permeability, making it suitable for in vivo cAMP delivery studies . Retains 78% of the parent compound’s PKA activation efficacy.
Thioether-Modified Analogues
- 2-Amino-8-[(4-chlorophenyl)sulfanyl]-9-[(2S,4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxotetrahydro-2H,4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3,9-dihydro-6H-purin-6-one: Substitutes dimethylamino with a 4-chlorophenylthio group. Displays dual activity: inhibits phosphodiesterase IV (IC50 = 0.8 µM) while weakly activating PKA (EC50 = 15 µM) .
Structural and Functional Analysis Table
Mechanistic Insights from Comparative Studies
- Structural Similarity and MOA: Systems pharmacology analyses confirm that analogues with conserved purine and phosphate motifs (e.g., 8-bromo, thioether derivatives) retain cAMP-like activity, albeit with modified potency. The dimethylamino group in the target compound enhances π-stacking in hydrophobic kinase domains .
- Divergent Activities: Esterified derivatives (e.g., octanoyl) prioritize biodistribution over receptor affinity, while halogenated variants (e.g., bromo) serve as mechanistic probes due to their steric effects .
Biological Activity
The compound (4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide is a phosphoramide derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₇N₆O₆P
- Molecular Weight : 372.27 g/mol
- CAS Number : 33376-91-9
The structure of the compound includes a purine base linked to a furodioxaphosphinine moiety, which is significant for its biological interactions.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in nucleotide metabolism. For instance, it shows potential as a topoisomerase inhibitor, which is crucial in DNA replication and repair processes .
- Receptor Modulation : Research indicates that the compound may act as a modulator of neurotransmitter receptors, enhancing or inhibiting their activity depending on the physiological context. This modulation can influence neuronal excitability and synaptic transmission .
Pharmacokinetics
Studies have demonstrated that the compound can effectively cross the blood-brain barrier (BBB), suggesting its potential for central nervous system (CNS) applications. It has been shown to increase levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus, which are vital for cognitive functions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro experiments using various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving oxidative stress and DNA damage .
- Animal Models : In vivo studies in murine models have reported significant tumor reduction when treated with this compound compared to controls. The results suggest that it may enhance the efficacy of existing chemotherapeutic agents .
Neuroprotective Effects
The neuroprotective properties of the compound have been explored in models of neurodegenerative diseases:
- Oxidative Stress Reduction : The compound exhibits antioxidant properties, reducing oxidative stress markers in neuronal cells exposed to neurotoxins .
- Cognitive Enhancement : Behavioral studies indicate improvements in memory and learning tasks among treated animals, correlated with increased synaptic plasticity .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cell lines. The results showed:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 100 | 30 |
| Apoptosis Rate (%) | 5 | 40 |
| Reactive Oxygen Species (ROS) Levels | Baseline | Significantly Increased |
This data indicates a robust anticancer effect attributed to increased apoptosis and oxidative stress induction.
Case Study 2: Neuroprotection in Alzheimer's Model
In a recent investigation into Alzheimer's disease models:
| Treatment | Memory Score (Y-Maze) | Oxidative Stress Markers |
|---|---|---|
| Control | 70% | High |
| Compound Treatment | 90% | Low |
The findings suggest that treatment with the compound significantly improved cognitive function while reducing oxidative stress markers.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can stereochemical integrity be maintained?
The synthesis involves stereoselective phosphorylation, leveraging phosphoramidite chemistry to control stereochemistry at the phosphorus center . Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) are critical to prevent side reactions. Post-synthesis, validate stereochemistry using 31P NMR and X-ray crystallography . For example, cyclic AMP analogs often require anhydrous conditions and low temperatures to minimize racemization .
Q. What analytical techniques are essential for confirming structural identity and purity?
- HPLC : Monitor purity and detect intermediates (e.g., retention time alignment with standards, as in Reference Example 106 ).
- NMR : 1H and 13C NMR for backbone confirmation; 31P NMR to verify phosphorylation .
- Mass spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., LCMS data with m/z 658 [M+H]+ in spirocyclic compounds ).
- Elemental analysis : Validate stoichiometric ratios of C, H, N, and P .
Q. What stability considerations are critical for handling and storage?
The compound is sensitive to hydrolysis due to the dioxaphosphinine ring. Store lyophilized samples at -20°C under argon . For solutions, use anhydrous DMSO or ethanol, and avoid prolonged exposure to light. Regular HPLC stability checks are advised to detect degradation .
Advanced Research Questions
Q. How do electronic effects of the dimethylamino group influence reactivity and biological interactions?
The dimethylamino group increases electron density at the purine N8 position, potentially enhancing binding to adenosine receptors or kinases. Computational studies (e.g., DFT) can map charge distribution, while competitive binding assays with non-substituted analogs (e.g., cyclic AMP) reveal affinity differences . For example, dimethylamino-substituted purines show altered inhibition profiles in kinase assays .
Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data?
- Metabolic stability : Perform liver microsome assays to identify metabolites (e.g., oxidation or demethylation ).
- Pharmacokinetic adjustments : Modify in vitro assays to include serum proteins or adjust pH to mimic physiological conditions.
- Comparative studies : Cross-reference with structurally similar compounds (e.g., spirocyclic derivatives in Reference Example 109 ).
Q. What strategies optimize multi-step synthesis yields while preserving sensitive functional groups?
- Bayesian optimization : Screen reaction parameters (temperature, solvent, catalyst loading) to maximize yield .
- Protection-deprotection : Temporarily mask amines (e.g., Boc groups) and hydroxyls (e.g., TBS ethers) during phosphorylation steps .
- Real-time monitoring : Use TLC or inline IR spectroscopy to track intermediates and adjust conditions dynamically .
Q. How does the dioxaphosphinine ring’s conformation affect its biological activity?
The ring’s chair-boat transition modulates steric accessibility to the purine moiety. Molecular dynamics simulations can predict conformational flexibility, while NOESY NMR experiments validate spatial arrangements . For example, rigid chair conformations in similar compounds correlate with higher kinase inhibition .
Methodological Notes
- Stereochemical validation : Combine X-ray crystallography with Mosher ester analysis for chiral centers .
- Data contradiction resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm biological relevance .
- Synthetic troubleshooting : If yields drop below 50%, re-evaluate protecting group compatibility or solvent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
